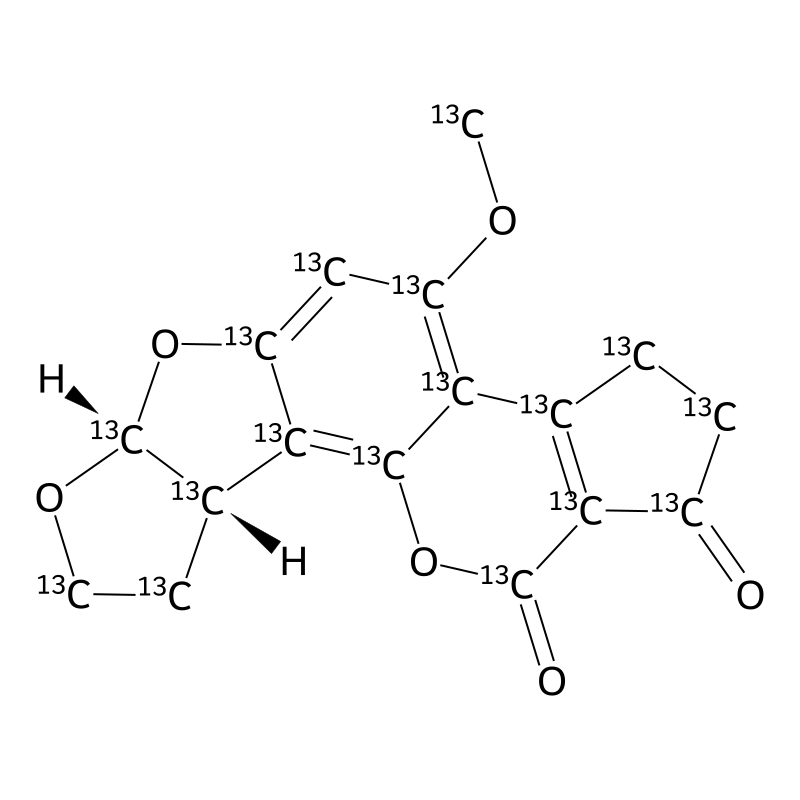Aflatoxin B2-13C17

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Aflatoxin B2-13C17 is a stable isotope-labeled derivative of Aflatoxin B2, a potent mycotoxin produced by certain molds, particularly Aspergillus species. The chemical formula for Aflatoxin B2-13C17 is C17H14O6, and it is characterized by the incorporation of carbon-13 isotopes into its structure. This modification allows for enhanced detection and quantification in analytical chemistry, particularly in studies related to food safety and toxicology. Aflatoxins are known for their carcinogenic properties, primarily affecting liver health in humans and animals.
Aflatoxin B2, the parent molecule of Aflatoxin B2-13C17, is a potent hepatotoxin, meaning it damages the liver. Aflatoxin B2 binds to DNA and disrupts cell division, potentially leading to cancer []. Aflatoxin B2-13C17 does not possess any inherent mechanism of action as it functions as a research standard.
Internal Standard for High-Performance Liquid Chromatography (HPLC):
- Aflatoxin B2-13C17 is an isotopically labeled analog of Aflatoxin B2. This means it has the same chemical structure but with one or more carbon atoms replaced with the heavier isotope Carbon-13 .
- During HPLC analysis, Aflatoxin B2 and Aflatoxin B2-13C17 elute (separate from the mixture) at nearly the same time due to their similar structures.
- By comparing the signal intensity of the analyte (Aflatoxin B2) to the internal standard (Aflatoxin B2-13C17), researchers can account for variations during sample preparation, instrument response, and matrix effects, leading to more accurate quantification of Aflatoxin B2 .
Improved Accuracy and Specificity:
- Aflatoxin B2-13C17 helps address matrix effects, a common challenge in food analysis. Food samples can contain various components that interfere with the detection of Aflatoxin B2.
- Since Aflatoxin B2 and Aflatoxin B2-13C17 experience similar matrix effects, the ratio of their signals remains relatively constant, providing a more accurate measure of Aflatoxin B2 concentration despite variations in the sample matrix .
Validation of Analytical Methods:
- Aflatoxin B2-13C17 is often used during method validation to assess the accuracy and precision of HPLC methods for Aflatoxin B2 detection.
- By spiking samples with known amounts of Aflatoxin B2 and Aflatoxin B2-13C17, researchers can evaluate factors like linearity, recovery, and limits of detection of the analytical method .
Aflatoxin B2-13C17 exhibits significant biological activity due to its structural similarity to naturally occurring aflatoxins. Its primary biological effects include:
- Carcinogenicity: Similar to other aflatoxins, Aflatoxin B2-13C17 has been shown to induce mutations in DNA, leading to cancer development, particularly hepatocellular carcinoma .
- Immunotoxicity: Exposure can impair immune function, making organisms more susceptible to infections.
- Toxicity in Animals: In animal studies, ingestion of Aflatoxin B2 has resulted in liver damage and growth inhibition.
The synthesis of Aflatoxin B2-13C17 typically involves:
- Isotope Labeling: The synthesis starts with the incorporation of carbon-13 isotopes into the precursor molecules used for Aflatoxin B2 production.
- Fermentation: Using genetically modified strains of Aspergillus species that produce Aflatoxins while incorporating carbon-13 during fermentation processes.
- Purification: After fermentation, the product is extracted and purified using techniques such as chromatography to isolate Aflatoxin B2-13C17 from other metabolites.
Aflatoxin B2-13C17 has several applications in research and industry:
- Analytical Chemistry: It serves as a standard in mass spectrometry and chromatography for detecting and quantifying aflatoxins in food products and environmental samples .
- Toxicological Studies: Researchers use it to study the mechanisms of aflatoxin toxicity and its metabolic pathways.
- Food Safety Testing: It is utilized in testing protocols for mycotoxins in agricultural products to ensure compliance with safety regulations.
Studies on Aflatoxin B2-13C17 interactions focus on its binding affinity with biological macromolecules:
- Protein Binding: Research indicates that Aflatoxin B2 derivatives can bind to serum albumin, affecting their bioavailability and toxicity.
- DNA Interactions: Investigations have demonstrated that Aflatoxin B2 derivatives can form adducts with DNA, which is a critical factor in understanding their mutagenic potential.
Aflatoxin B2-13C17 is part of a broader class of aflatoxins. Here are some similar compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Aflatoxin B1 | C17H12O6 | More potent carcinogen; widely studied for toxicity |
| Aflatoxin G1 | C17H12O7 | Contains an additional hydroxyl group; less toxic |
| Aflatoxin G2 | C17H14O7 | Similar structure but different biological activity |
Uniqueness of Aflatoxin B2-13C17
The uniqueness of Aflatoxin B2-13C17 lies in its stable isotope labeling with carbon-13, which enhances its utility in analytical methods without altering its biological activity significantly. This feature allows researchers to trace its metabolic pathways and interactions more effectively compared to non-labeled variants.
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H350 (100%): May cause cancer [Danger Carcinogenicity]
Pictograms


Acute Toxic;Health Hazard








